molecular formula C12H11F3O3 B1439383 Methyl 3-oxo-4-(2-trifluoromethylphenyl)butanoate CAS No. 1048917-75-4

Methyl 3-oxo-4-(2-trifluoromethylphenyl)butanoate

Cat. No.: B1439383
CAS No.: 1048917-75-4
M. Wt: 260.21 g/mol
InChI Key: SVSPMCNWLUXTPI-UHFFFAOYSA-N
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Description

Methyl 3-oxo-4-(2-trifluoromethylphenyl)butanoate is a β-keto ester derivative featuring a trifluoromethyl group at the ortho position of the phenyl ring. These compounds are pivotal intermediates in synthesizing antidiabetic drugs like Sitagliptin, where enzymatic conversion by engineered PluriZymes achieves >99% enantioselectivity and conversion rates .

Key Properties of Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate (CAS 769195-26-8):

  • Molecular Formula: C₁₁H₉F₃O₃
  • Molecular Weight: 246.18 g/mol
  • Applications: Precursor to 3-(R)-amino-4-(2,4,5-trifluorophenyl)butanoic acid (Sitagliptin intermediate) .
  • Safety: Requires strict handling due to hazards including skin/eye irritation and respiratory risks .

Properties

IUPAC Name

methyl 3-oxo-4-[2-(trifluoromethyl)phenyl]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3O3/c1-18-11(17)7-9(16)6-8-4-2-3-5-10(8)12(13,14)15/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVSPMCNWLUXTPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)CC1=CC=CC=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of methyl 3-oxo-4-(2-trifluoromethylphenyl)butanoate typically follows a multi-step process involving:

  • Preparation of an activated phenylacetic acid derivative bearing the trifluoromethyl group.
  • Reaction with a malonate derivative or equivalent keto ester precursor under controlled conditions.
  • Use of coupling agents or catalysts to facilitate ester formation and carbon-carbon bond construction.

This approach ensures the incorporation of the trifluoromethylphenyl group at the 4-position of the butanoate backbone while maintaining the keto functionality at the 3-position.

Detailed Preparation Method

Based on closely related synthesis protocols for methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate, which share structural and reactivity similarities with the 2-trifluoromethylphenyl analogue, the following preparation method can be adapted:

Stage Reagents and Conditions Description
1. Preparation of Activated Acid Derivative 2-Trifluoromethylphenylacetic acid reacted with 1,1'-carbonyldiimidazole (CDI) in acetonitrile at 30°C for 3-4 hours Formation of an activated intermediate (imidazolide) to facilitate nucleophilic attack
2. Preparation of Malonate Salt Solution Monomethyl monopotassium malonate, triethylamine, and MgCl2 in acetonitrile, stirred at 30-50°C for 8 hours Generation of the enolate nucleophile from malonate derivative under basic conditions
3. Coupling Reaction Slow addition of activated acid solution to malonate salt mixture at 30°C over 2 hours, followed by stirring for 12 hours Formation of this compound through nucleophilic acyl substitution and C-C bond formation
4. Work-up and Purification Standard aqueous work-up, extraction, and purification by crystallization or chromatography Isolation of the target compound with typical yields around 80-85%

This method leverages the reactivity of carbonyldiimidazole to activate the phenylacetic acid derivative and the stabilized enolate of the malonate salt to form the keto ester efficiently.

Reaction Conditions and Optimization

  • Temperature: Maintaining 30-50°C during the enolate formation and coupling stages is critical to control reaction rate and selectivity.
  • Solvent: Acetonitrile is preferred for its ability to dissolve reactants and stabilize intermediates.
  • Catalysts/Additives: Magnesium chloride is used to enhance enolate formation and stabilize the reaction mixture.
  • Reaction Time: Extended stirring (8-12 hours) ensures complete conversion.
  • Monitoring: Thin-layer chromatography (TLC) with n-hexane:ethyl acetate (50:50) is employed to monitor reaction progress.

Comparative Data Table of Related Preparation

Parameter Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate Expected for 2-trifluoromethylphenyl Analogue
Starting Acid 2,4,5-Trifluorophenylacetic acid 2-Trifluoromethylphenylacetic acid
Activating Agent 1,1'-Carbonyldiimidazole (CDI) Same
Malonate Derivative Monomethyl monopotassium malonate Same
Solvent Acetonitrile Same
Temperature 30-50°C Same
Reaction Time 8-12 hours Same
Yield ~83% Expected 80-85%

Research Findings and Notes

  • The trifluoromethyl substitution at the ortho position (2-position) on the phenyl ring increases the compound's electronegativity and lipophilicity, which can influence the reactivity of the phenylacetic acid derivative and the stability of intermediates.
  • The use of carbonyldiimidazole as an activating agent is preferred over acid chlorides due to milder reaction conditions and better control over side reactions.
  • Magnesium chloride acts as a Lewis acid to facilitate enolate formation and improve the coupling efficiency.
  • The reaction is typically performed under inert atmosphere (nitrogen) to prevent oxidation or moisture interference.
  • Purification methods such as recrystallization or chromatographic techniques are essential to achieve high purity, especially for pharmaceutical intermediate applications.

Summary Table of Key Preparation Parameters

Step Reagents/Conditions Purpose/Outcome
Activation of acid 2-Trifluoromethylphenylacetic acid + CDI, acetonitrile, 30°C, 3-4 h Form imidazolide intermediate
Enolate formation Monomethyl monopotassium malonate + triethylamine + MgCl2, acetonitrile, 30-50°C, 8 h Generate nucleophilic enolate
Coupling Dropwise addition of activated acid to enolate, 30°C, 12 h Formation of this compound
Work-up and purification Extraction, crystallization or chromatography Isolate pure product with ~80-85% yield

Chemical Reactions Analysis

Types of Reactions: Methyl 3-oxo-4-(2-trifluoromethylphenyl)butanoate can undergo various chemical reactions, including:

  • Oxidation: The compound can be further oxidized to produce more oxidized derivatives.

  • Reduction: Reduction reactions can be performed to convert the compound into its corresponding alcohols or amines.

  • Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation Products: Higher oxidized derivatives of the compound.

  • Reduction Products: Alcohols or amines derived from the reduction of the compound.

  • Substitution Products: Derivatives with different functional groups introduced into the molecule.

Scientific Research Applications

Scientific Research Applications

1. Chemistry:
Methyl 3-oxo-4-(2-trifluoromethylphenyl)butanoate serves as a building block in organic synthesis, facilitating the creation of complex molecules used in various chemical reactions, including:

  • Oxidation: Converts to carboxylic acids using potassium permanganate.
  • Reduction: Converts keto groups to hydroxyl groups with lithium aluminum hydride.
  • Substitution Reactions: Forms various derivatives depending on the nucleophile used.

2. Biology:
The compound is utilized in biological research to study enzyme inhibition and protein-ligand interactions. Its unique trifluoromethyl group enhances lipophilicity, improving membrane permeability and interaction with biological targets.

3. Medicine:
this compound is an intermediate in synthesizing pharmaceuticals, particularly those targeting metabolic disorders such as diabetes. It has been linked to the production of Sitagliptin, a DPP-IV inhibitor used in treating type II diabetes.

Case Studies

Case Study 1: Anti-inflammatory Effects
A study evaluated the anti-inflammatory properties of this compound using a rat model of arthritis. The findings indicated a significant reduction in paw edema compared to control groups, correlating with decreased levels of pro-inflammatory cytokines.

Case Study 2: Cytotoxicity Assessment in Cancer Cells
Research involving MCF-7 breast cancer cells treated with varying concentrations of this compound showed dose-dependent cytotoxic effects. Flow cytometry analysis revealed increased apoptosis rates at higher concentrations, suggesting potential as an anticancer agent.

Data Tables

Application Area Details
Chemical Reactions Oxidation, Reduction, Substitution
Biological Studies Enzyme inhibition, Protein-ligand interactions
Medicinal Use Intermediate for pharmaceuticals like Sitagliptin
Case Study Findings
Anti-inflammatorySignificant reduction in paw edema; decreased pro-inflammatory cytokines
CytotoxicityDose-dependent effects on MCF-7 cells; increased apoptosis at higher concentrations

Mechanism of Action

The mechanism by which Methyl 3-oxo-4-(2-trifluoromethylphenyl)butanoate exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group plays a crucial role in modulating the compound's activity, often enhancing its binding affinity to biological targets and improving its pharmacokinetic properties.

Comparison with Similar Compounds

Substituent Variations: Fluorine vs. Trifluoromethyl Groups

The position and type of substituents significantly influence reactivity and pharmaceutical utility:

Compound Name CAS Number Substituent Molecular Formula Molecular Weight (g/mol) Key Application
Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate 769195-26-8 2,4,5-Trifluorophenyl C₁₁H₉F₃O₃ 246.18 Sitagliptin synthesis
Methyl 3-oxo-4-(4-trifluoromethylphenyl)butanoate 1048916-84-2 4-Trifluoromethylphenyl C₁₂H₁₁F₃O₃ 260.21 Structural analog; potential drug intermediates

Impact of Substituents:

  • Electron-Withdrawing Effects: The 2,4,5-trifluorophenyl group enhances electrophilicity at the β-keto position, facilitating enzymatic transamination .

Ester Group Variations: Methyl vs. Ethyl Esters

Ester groups modulate solubility, stability, and enzymatic compatibility:

Compound Name CAS Number Ester Group Molecular Formula Key Application
Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate 769195-26-8 Methyl C₁₁H₉F₃O₃ High-yield enzymatic conversion
Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate 1151240-88-8 Ethyl C₁₂H₁₁F₃O₃ Substrate for racemic β-amino esters

Comparison Highlights:

  • Reactivity: Methyl esters generally exhibit faster enzymatic hydrolysis rates due to lower steric hindrance, as evidenced by TR2E2 PluriZyme's 3,908 min⁻¹ esterase activity for methyl derivatives .
  • Synthetic Utility: Ethyl esters are preferred in racemic syntheses, offering extended reaction times for kinetic resolution .

Aryl Group Variations: Fluorinated vs. Non-Fluorinated

Non-fluorinated analogs demonstrate divergent physicochemical properties:

Compound Name CAS Number Aryl Group Boiling Point (°C) Density (g/cm³)
Ethyl 3-oxo-4-(p-tolyl)butanoate N/A p-Tolyl 309.2 1.073
Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate 769195-26-8 2,4,5-Trifluorophenyl Not reported Not reported

Key Differences:

  • Lipophilicity: Fluorinated aryl groups increase lipophilicity, enhancing membrane permeability in drug intermediates.
  • Thermal Stability: Non-fluorinated analogs like ethyl 3-oxo-4-(p-tolyl)butanoate exhibit higher boiling points (309.2°C), suggesting greater thermal stability .

Biological Activity

Methyl 3-oxo-4-(2-trifluoromethylphenyl)butanoate is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by a butanoate backbone with a trifluoromethyl group attached to a phenyl ring. The presence of the trifluoromethyl group enhances the compound's lipophilicity, which facilitates its penetration through cell membranes and interaction with intracellular targets.

The biological activity of this compound can be attributed to its interaction with specific molecular targets, including enzymes and receptors. The trifluoromethyl group not only increases lipophilicity but also contributes to its metabolic stability, allowing for enhanced interactions with proteins. This leads to potential enzyme inhibition or modulation of receptor functions, resulting in various biological effects.

Biological Activity Overview

Recent studies have highlighted several areas where this compound exhibits biological activity:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in various biochemical pathways. For instance, it has demonstrated activity against cholinesterases and cyclooxygenase enzymes, which are critical in neurodegenerative diseases and inflammatory responses .
  • Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated for cytotoxicity against cancer cell lines, indicating potential applications in cancer therapy .
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways makes it a candidate for further research in anti-inflammatory therapies. Its interactions with lipoxygenases suggest a role in reducing inflammation.

Case Study 1: Inhibition of Cholinesterases

A study investigated the inhibitory effects of this compound on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The compound exhibited moderate inhibitory activity, with IC50 values indicating its potential as a therapeutic agent for conditions like Alzheimer's disease.

EnzymeIC50 Value (µM)
Acetylcholinesterase19.2
Butyrylcholinesterase13.2

Case Study 2: Anticancer Activity

In vitro studies assessed the cytotoxic effects of the compound on various cancer cell lines, including MCF-7 (breast cancer). Results indicated significant cytotoxicity, warranting further exploration into its mechanisms and potential use in oncology.

Cell LineIC50 Value (µM)
MCF-725.0

Q & A

Q. What are the standard synthetic routes for Methyl 3-oxo-4-(2-trifluoromethylphenyl)butanoate, and how can reaction yields be optimized?

Methodological Answer: A two-step synthesis is commonly employed:

  • Step 1: Reacting the precursor with triethylamine in acetonitrile at 30–50°C for 8.5 hours.
  • Step 2: Using 1,1'-carbonyldiimidazole (CDI) in acetonitrile at 30°C for 3.5 hours, achieving an 83% yield . Optimization Tips:
  • Control reaction temperature rigorously to avoid side reactions.
  • Use anhydrous solvents to minimize hydrolysis of intermediates.

Q. What spectroscopic and physical properties are critical for characterizing this compound?

Methodological Answer: Key properties include:

  • Molecular Formula: C₁₁H₉F₃O₃; Molecular Weight: 246.18 g/mol .
  • Density: 1.3±0.1 g/cm³; Boiling Point: 273.3±35.0°C at 760 mmHg .
  • Characterization Techniques:
  • NMR (¹H/¹³C) for structural elucidation.
  • GC-MS to confirm purity and identify byproducts.

Q. What is the pharmaceutical significance of this compound as a synthetic intermediate?

Methodological Answer: It is a key intermediate in synthesizing sitagliptin , an antidiabetic drug. The β-keto ester moiety undergoes enzymatic transamination to yield chiral β-amino acids with >99% enantiomeric excess (e.e.) .

Advanced Research Questions

Q. How can enzymatic cascades (e.g., PluriZymes) convert this β-keto ester into enantiomerically pure β-amino acids?

Methodological Answer: The TR2E2 PluriZyme variant catalyzes a two-step cascade:

  • Step 1: Hydrolysis of the β-keto ester to the β-keto acid.
  • Step 2: Transamination to the (R)-β-amino acid (e.e. >99%) . Optimized Conditions:
ParameterValue
Temperature60–65°C
pH8.0–9.5
Substrate ToleranceBroad (tested with β-keto esters)

Q. What strategies resolve contradictions in stereochemical outcomes between chemical and enzymatic synthesis?

Methodological Answer:

  • Chemical Synthesis: May produce racemic mixtures due to non-selective catalysts.
  • Enzymatic Synthesis: Leverages stereoselective active sites (e.g., TR2E2’s transaminase domain). Resolution Workflow:
  • Compare HPLC chiral column data for both methods.
  • Use molecular docking simulations to optimize enzyme-substrate interactions for improved stereocontrol .

Q. How do solvent polarity and temperature affect the compound’s stability during purification?

Methodological Answer:

  • Solvent Effects: Polar aprotic solvents (e.g., acetonitrile) stabilize the β-keto ester against hydrolysis.
  • Temperature Sensitivity: Decomposition occurs above 70°C; use low-temperature rotary evaporation . Purification Protocol:
  • Column Chromatography: Silica gel with hexane/ethyl acetate gradient.
  • Crystallization: Ethanol/water mixtures at 0–4°C to enhance yield .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-oxo-4-(2-trifluoromethylphenyl)butanoate
Reactant of Route 2
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Methyl 3-oxo-4-(2-trifluoromethylphenyl)butanoate

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